Cas no 75694-83-6 (N-(4-Hydroxybutyl)acetamide)
N-(4-Hydroxybutyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- Acetamide, N-(4-hydroxybutyl)-
- N-(4-hydroxybutyl)acetamide
- OLKOIWQNCSVBCU-UHFFFAOYSA-N
- AKOS006318914
- NS-01050
- 4-acetylaminobutanol
- SCHEMBL48871
- MFCD11611963
- DTXSID40577605
- 75694-83-6
- N-(4-Hydroxybutyl)acetamide
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- MDL: MFCD11611963
- Inchi: 1S/C6H13NO2/c1-6(9)7-4-2-3-5-8/h8H,2-5H2,1H3,(H,7,9)
- InChI Key: OLKOIWQNCSVBCU-UHFFFAOYSA-N
- SMILES: CC(NCCCCO)=O
Computed Properties
- Exact Mass: 131.09469
- Monoisotopic Mass: 131.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 5
- Complexity: 83.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 49.3Ų
Experimental Properties
- PSA: 49.33
N-(4-Hydroxybutyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H977668-2.5mg |
N-(4-Hydroxybutyl)acetamide |
75694-83-6 | 2.5mg |
$ 50.00 | 2022-06-04 | ||
| TRC | H977668-5mg |
N-(4-Hydroxybutyl)acetamide |
75694-83-6 | 5mg |
$ 65.00 | 2022-06-04 | ||
| TRC | H977668-25mg |
N-(4-Hydroxybutyl)acetamide |
75694-83-6 | 25mg |
$ 185.00 | 2022-06-04 |
N-(4-Hydroxybutyl)acetamide Related Literature
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on N-(4-Hydroxybutyl)acetamide
Introduction to N-(4-Hydroxybutyl)acetamide (CAS No. 75694-83-6)
N-(4-Hydroxybutyl)acetamide, a compound with the chemical formula C7H13O2 and CAS number 75694-83-6, is a versatile intermediate in the field of pharmaceuticals and fine chemicals. This compound has garnered significant attention due to its potential applications in drug synthesis and biochemical research. The structural features of N-(4-Hydroxybutyl)acetamide, particularly the presence of a hydroxyl group and an amide functional group, make it a valuable building block for various synthetic pathways.
The synthesis of N-(4-Hydroxybutyl)acetamide typically involves the reaction between 4-bromobutanol and acetamide under controlled conditions. This process often requires catalytic agents to facilitate the formation of the amide bond. The reaction mechanism can be influenced by factors such as temperature, solvent choice, and the presence of catalysts, which can impact the yield and purity of the final product. Recent advancements in green chemistry have led to the exploration of more environmentally friendly synthetic routes, including the use of biocatalysts and solvent-free conditions.
In recent years, N-(4-Hydroxybutyl)acetamide has been studied for its role in the development of novel pharmaceutical agents. Its hydroxyl group provides a site for further functionalization, allowing chemists to tailor its properties for specific applications. For instance, it has been investigated as a precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) due to its ability to form stable heterocyclic structures. Additionally, its amide moiety can participate in hydrogen bonding interactions, making it a candidate for peptide mimetics and protein ligands.
One of the most compelling aspects of N-(4-Hydroxybutyl)acetamide is its potential in drug delivery systems. The hydrophilic nature of the hydroxyl group enhances its solubility in water, while the amide group can interact with biological targets. This balance makes it an excellent candidate for developing prodrugs that require enzymatic activation in vivo. Recent studies have demonstrated its use in creating targeted delivery systems for anticancer agents, where it acts as a carrier molecule that releases its payload upon interaction with specific enzymes or pH conditions.
The compound's utility extends beyond pharmaceuticals into agrochemicals and material science. In agrochemicals, N-(4-Hydroxybutyl)acetamide has been explored as an intermediate in the synthesis of herbicides and fungicides. Its structural flexibility allows for modifications that enhance its efficacy against plant pathogens while minimizing environmental impact. In material science, it has been used to develop biodegradable polymers and coatings due to its ability to form cross-linked networks through polymerization reactions.
From a biochemical perspective, N-(4-Hydroxybutyl)acetamide serves as a substrate for various enzymes involved in metabolic pathways. Its incorporation into metabolic studies has provided insights into enzyme kinetics and substrate specificity. Researchers have utilized this compound to study the activity of amidases and esterases, which are crucial enzymes in drug metabolism. Understanding these enzymatic interactions is essential for designing drugs with improved pharmacokinetic profiles.
The safety profile of N-(4-Hydroxybutyl)acetamide is another area of interest. While it is not classified as a hazardous substance under standard regulatory guidelines, proper handling procedures must be followed to ensure workplace safety. Personal protective equipment (PPE), such as gloves and safety goggles, is recommended during handling due to potential skin irritation or respiratory sensitization. Storage conditions should also be carefully monitored to prevent degradation or contamination.
In conclusion, N-(4-Hydroxybutyl)acetamide (CAS No. 75694-83-6) is a multifaceted compound with significant applications across multiple industries. Its role in pharmaceutical synthesis, drug delivery systems, agrochemicals, and material science underscores its importance as a chemical intermediate. As research continues to uncover new uses for this compound, its impact on scientific innovation is likely to grow even further.
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